

An In-depth Technical Guide to 9H-Fluorene-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9H-Fluorene-2-carbaldehyde**

Cat. No.: **B1198980**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **9H-Fluorene-2-carbaldehyde**, a pivotal intermediate in organic synthesis with significant applications in materials science and medicinal chemistry. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis. Furthermore, it explores the compound's chemical reactivity, highlighting its role as a versatile building block for the development of novel fluorene derivatives. The guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identity

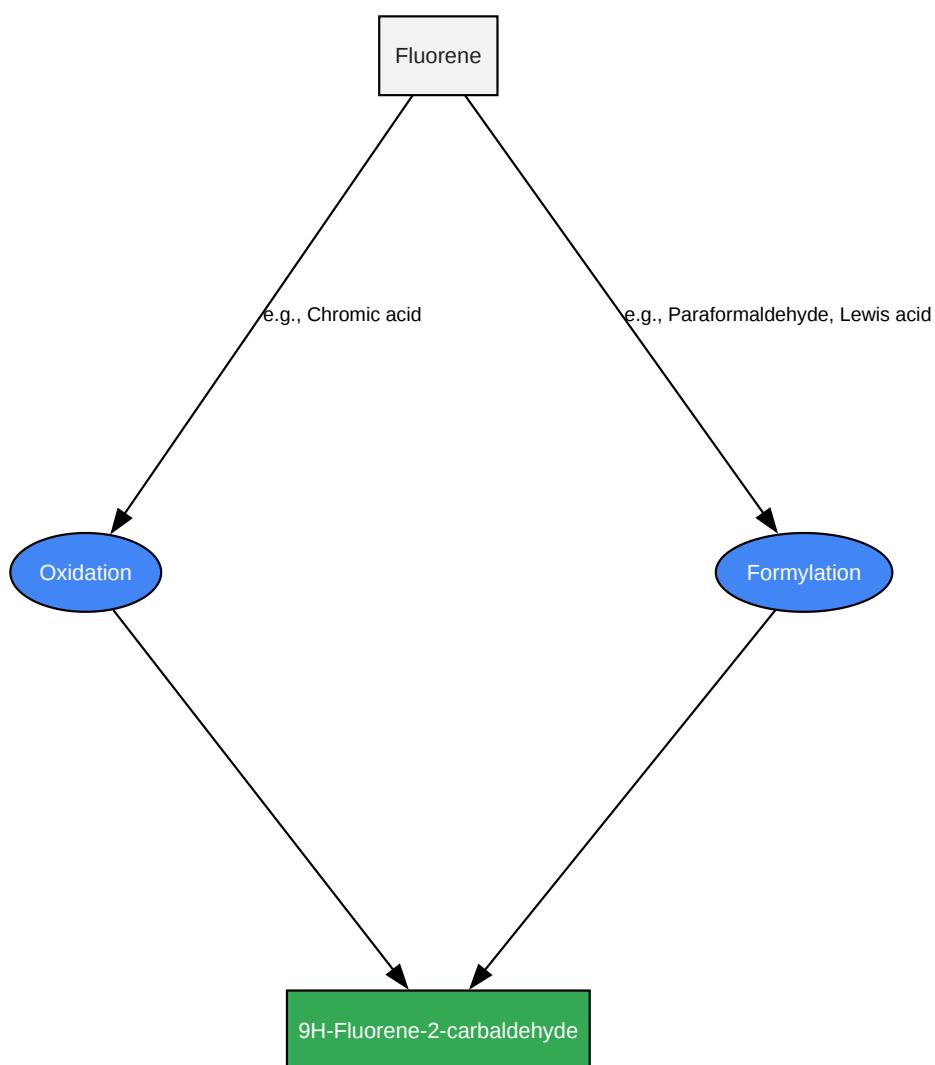
The nomenclature of a chemical compound is fundamental to its identification and study. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name, while various synonyms are also prevalent in literature and commercial databases.

Identifier Type	Value
Preferred IUPAC Name	9H-fluorene-2-carbaldehyde[1][2]
Synonyms	2-Fluorenecarboxaldehyde[2][3][4], Fluorene-2-carboxaldehyde[2][4], 9H-Fluorene-2-carboxaldehyde[2], 2-Formylfluorene[2][4], Fluorene-2-carbaldehyde[1][2][3]
CAS Number	30084-90-3[1][2][5][6]

Physicochemical Properties

The physical and chemical properties of **9H-Fluorene-2-carbaldehyde** are crucial for its handling, application in reactions, and for the characterization of its derivatives. The following table summarizes its key quantitative data.

Property	Value
Molecular Formula	C ₁₄ H ₁₀ O[1][2]
Molecular Weight	194.23 g/mol [2]
Melting Point	83-85 °C[1][6]
Boiling Point	367.1 ± 21.0 °C at 760 mmHg[1][6]
Flash Point	232.5 ± 8.3 °C[1][6]
Vapor Pressure	1.39 x 10 ⁻⁵ mmHg at 25 °C[1]
Density	1.2 ± 0.1 g/cm ³ [6]


Synthesis and Experimental Protocols

9H-Fluorene-2-carbaldehyde can be synthesized through various methods. The choice of a particular method may depend on the availability of starting materials, desired yield, and scalability.

General Synthesis Workflow

The synthesis of **9H-Fluorene-2-carbaldehyde** typically involves the introduction of a formyl group onto the fluorene backbone. This can be achieved through different chemical transformations.

General Synthesis Workflow for 9H-Fluorene-2-carbaldehyde

[Click to download full resolution via product page](#)

Caption: General synthetic routes to **9H-Fluorene-2-carbaldehyde**.

Experimental Methodologies

3.2.1. Oxidation of Fluorene

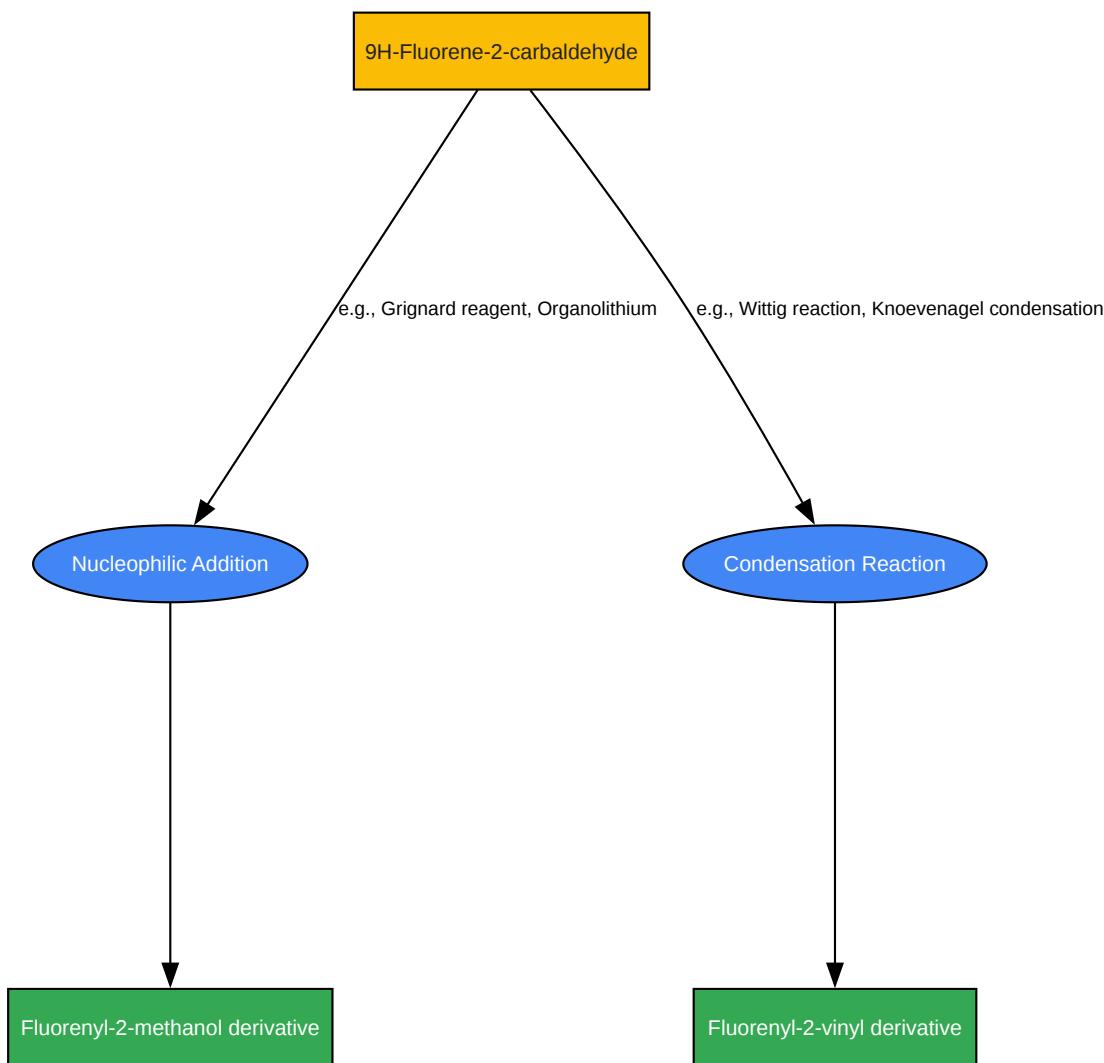
One of the classical methods to synthesize **9H-Fluorene-2-carbaldehyde** is through the oxidation of fluorene.[\[1\]](#)

- Protocol:
 - Dissolve fluorene in a suitable solvent, such as acetic acid.
 - Slowly add an oxidizing agent, like chromic acid, to the solution while maintaining a controlled temperature.
 - After the reaction is complete, quench the reaction mixture, typically with water.
 - Extract the product with an organic solvent.
 - Purify the crude product by recrystallization or column chromatography to obtain **9H-Fluorene-2-carbaldehyde**.

3.2.2. Formylation Reactions

Direct introduction of a formyl group onto the fluorene ring is another common approach.[\[1\]](#)

- Protocol (Vilsmeier-Haack type reaction):
 - Prepare the Vilsmeier reagent by reacting a formamide derivative (e.g., N,N-dimethylformamide) with an activating agent (e.g., phosphorus oxychloride).
 - Add fluorene to the pre-formed Vilsmeier reagent in a suitable solvent.
 - Heat the reaction mixture to facilitate the electrophilic substitution.
 - Upon completion, hydrolyze the intermediate iminium salt with an aqueous base.
 - Extract and purify the resulting **9H-Fluorene-2-carbaldehyde**.


Chemical Reactivity and Applications

9H-Fluorene-2-carbaldehyde is a valuable building block in organic synthesis, primarily due to the reactivity of its aldehyde group and the electronic properties of the fluorene core.[1]

Reactivity of the Aldehyde Group

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack. This reactivity allows for a wide range of chemical transformations.

Reactivity of 9H-Fluorene-2-carbaldehyde

[Click to download full resolution via product page](#)

Caption: Key reaction pathways involving **9H-Fluorene-2-carbaldehyde**.

Applications in Materials Science and Medicinal Chemistry

The fluorene moiety is known for its fluorescent properties, making its derivatives, synthesized from **9H-Fluorene-2-carbaldehyde**, useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.^[1] In medicinal chemistry, the fluorene scaffold is present in various bioactive molecules, and **9H-Fluorene-2-carbaldehyde** serves as a key starting material for the synthesis of potential therapeutic agents.^[1] Its derivatives are also utilized in the creation of novel dyes and pigments.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 9H-Fluorene-2-carbaldehyde | 30084-90-3 [smolecule.com]
- 2. Fluorene-2-carboxaldehyde | C14H10O | CID 34804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. Fluorene-2-carboxaldehyde - CAS:30084-90-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 9H-FLUORENE-2-CARBALDEHYDE | CAS 30084-90-3 [matrix-fine-chemicals.com]
- 6. 9H-Fluorene-2-carbaldehyde | CAS#:30084-90-3 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9H-Fluorene-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198980#9h-fluorene-2-carbaldehyde-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com